Aldosterone

Overview

Description

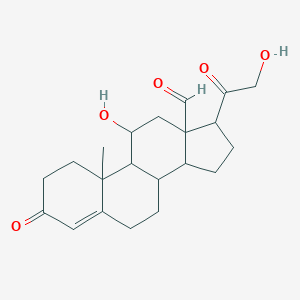

Aldosterone, a steroid hormone synthesized in the adrenal zona glomerulosa, plays a pivotal role in regulating blood pressure, electrolyte balance, and fluid homeostasis via the renin-angiotensin-aldosterone system (RAAS) . Its synthesis is catalyzed by this compound synthase (CYP11B2), and it exerts effects by binding to the mineralocorticoid receptor (MR), influencing sodium retention, potassium excretion, and vascular tone . Clinically, this compound dysregulation is implicated in hypertension, primary aldosteronism (PA), and chronic kidney disease (CKD) .

Preparation Methods

Biological Biosynthesis of Aldosterone in the Adrenal Cortex

Cholesterol as the Primary Precursor

This compound biosynthesis begins with cholesterol, which is transported into adrenal glomerulosa cells via low-density lipoprotein (LDL) receptors or synthesized de novo . The conversion of cholesterol to this compound occurs through a series of enzymatic reactions, tightly regulated by angiotensin II (AngII), potassium levels, and adrenocorticotropic hormone (ACTH) .

Table 1: Key Enzymes in this compound Biosynthesis

Regulation by the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS pathway is the principal regulator of this compound production. Renin, released by renal juxtaglomerular cells, converts angiotensinogen to angiotensin I, which is further processed to AngII by angiotensin-converting enzyme (ACE) . AngII binds to AT1 receptors on adrenal glomerulosa cells, activating protein kinase C (PKC) and calcium signaling to stimulate CYP11B2 expression . Potassium influx similarly enhances CYP11B2 activity, independent of AngII .

Laboratory Synthesis and Isolation Methods

Extraction from Adrenal Tissue

Historically, this compound was isolated from adrenal gland extracts. Modern protocols involve homogenizing adrenal tissue in buffered saline, followed by lipid extraction using organic solvents (e.g., dichloromethane). Crude extracts undergo purification via high-performance liquid chromatography (HPLC) or immunoaffinity columns .

Table 2: Yield of this compound from Adrenal Extraction

| Adrenal Source | This compound Yield (μg/g tissue) | Purity (%) |

|---|---|---|

| Bovine zona glomerulosa | 12–18 | 85–90 |

| Human adrenal cortex | 8–12 | 75–80 |

Chemical Synthesis

Total chemical synthesis of this compound is challenging due to its complex stereochemistry. Early attempts, such as those described by Wieland et al. (1958), involved functionalizing testosterone derivatives at positions 11 and 18 . However, low yields (≤5%) and side reactions limited practicality . Contemporary approaches focus on semi-synthesis from corticosterone or 11-deoxycorticosterone, leveraging enzymatic catalysis with recombinant CYP11B2 .

Purification and Analytical Techniques

Chromatographic Methods

-

HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity .

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Used for isotopic labeling studies, with detection limits of 0.1 ng/mL .

Immunoassays

Clinical laboratories predominantly use chemiluminescent immunoassays (CLIA) for this compound quantification. EDTA plasma or serum samples are preferred to avoid cryoactivation artifacts .

Table 3: Comparison of this compound Assay Performance

| Assay Type | Sensitivity (pg/mL) | Interassay CV (%) | Sample Type |

|---|---|---|---|

| CLIA | 10 | <8 | Serum/EDTA plasma |

| Radioimmunoassay | 25 | 10–15 | Serum |

Challenges in this compound Preparation

Instability of Intermediate Metabolites

Corticosterone and 18-hydroxycorticosterone degrade rapidly under acidic conditions, necessitating neutral pH buffers during extraction .

Cross-Reactivity in Immunoassays

Endogenous steroids (e.g., cortisol) interfere with this compound antibodies. Sample pre-treatment with solid-phase extraction minimizes false positives .

Chemical Reactions Analysis

Types of Reactions: Aldosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism in the body .

Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound include methanol, acetonitrile, and formic acid . The reactions typically occur under controlled conditions to ensure specificity and efficiency .

Major Products Formed: The major products formed from this compound reactions include corticosterone and other intermediate steroids . These products are crucial for the hormone’s biological activity and regulation .

Scientific Research Applications

Aldosterone has numerous scientific research applications across various fields:

Chemistry: In chemistry, this compound is studied for its role in steroid biosynthesis and its interactions with other molecules .

Biology: In biology, this compound is essential for understanding the regulation of electrolyte balance and blood pressure . It is also studied for its effects on cellular processes and gene expression .

Medicine: In medicine, this compound is crucial for diagnosing and treating conditions such as primary aldosteronism, hypertension, and heart failure . It is also used in research to develop new therapeutic agents targeting the renin-angiotensin-aldosterone system .

Industry: In the pharmaceutical industry, this compound and its analogs are used to develop drugs that modulate its activity for therapeutic purposes .

Mechanism of Action

Aldosterone exerts its effects by binding to mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron . This binding increases the permeability of the apical membrane to sodium and potassium, leading to sodium reabsorption and potassium excretion . This compound also stimulates hydrogen ion secretion, regulating acid-base balance . The hormone’s action is mediated through genomic and non-genomic pathways, involving various molecular targets and signaling cascades .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Aldosterone shares structural and functional similarities with several steroid hormones and synthetic analogs. Key comparisons include:

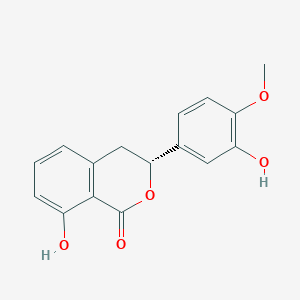

Ecdysone

- Structural Similarity : A Tanimoto similarity score of 71 (vs. This compound) based on 2D molecular modeling, with overlapping steroidal backbones .

- Biological Targets : Both bind to the MR (Protein Data Bank ID: 2A3I) .

- Functional Differences : Ecdysone regulates arthropod molting, while this compound governs mammalian electrolyte balance .

11-Deoxycorticosterone (DOC) and 11-Deoxycortisol

- Cross-Reactivity: These precursors in steroidogenesis exhibit cross-reactivity in chemiluminescent immunoassays (CLIA) for this compound, complicating diagnostic accuracy in conditions like 11β-hydroxylase deficiency .

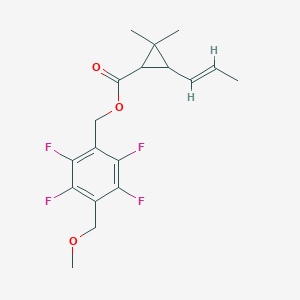

Hecogenin (HEC) and Hecogenin Acetate (HA)

- Mechanism: Inhibit this compound synthase (CYP11B2), reducing this compound production.

Functional Comparison with Related Hormones and Therapeutics

Mineralocorticoid Receptor (MR) Agonists/Antagonists

This compound Synthase Inhibitors

- FAD286 : Reduces this compound synthesis in PA models but lacks clinical approval due to off-target effects .

- Hecogenin Derivatives : Suppress CYP11B2 expression, showing diuretic effects in preclinical studies .

Clinical Assay Cross-Reactivity and Measurement Challenges

This compound quantification is critical for diagnosing PA but faces challenges due to:

- Methodological Variability: Radioimmunoassay (RIA) and CLIA show strong correlation (slope = 0.988, intercept = 70.4 pmol/L) but differ in serum vs. plasma measurements (5–85% variability) .

- Cross-Reactivity: DOC and 11-deoxycortisol interfere with immunoassays, falsely elevating this compound levels in 11β-hydroxylase deficiency .

Therapeutic Implications and Research Findings

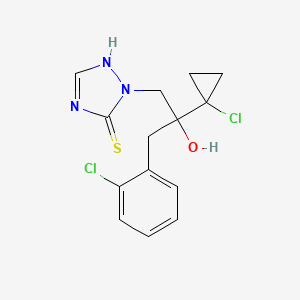

- MR Antagonists: Spironolactone and eplerenone reduce cardiovascular and renal morbidity in PA and CKD. Non-steroidal KBP-5074 shows superior efficacy in reducing albuminuria .

- This compound-Adiposity Link : Higher BMI correlates with elevated this compound via adipokine-mediated CYP11B2 activation (leptin) and MR-driven inflammation .

Biological Activity

Aldosterone, a steroid hormone produced by the adrenal cortex, plays a pivotal role in regulating electrolyte balance, blood pressure, and fluid homeostasis. Its biological activity is primarily mediated through mineralocorticoid receptors (MR) in various target tissues, including the kidneys, heart, and blood vessels. This article explores the mechanisms of action, effects on various physiological systems, and clinical implications of this compound.

1. Biosynthesis and Regulation

Biosynthesis Pathway

this compound is synthesized from cholesterol in the zona glomerulosa of the adrenal cortex. The process involves several enzymatic steps facilitated by proteins such as steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes (CYP11B2) . The synthesis is stimulated by angiotensin II (Ang II) and adrenocorticotropic hormone (ACTH), which act through specific signaling pathways to enhance this compound production .

Regulatory Mechanisms

The secretion of this compound is tightly regulated by the renin-angiotensin-aldosterone system (RAAS). Ang II stimulates this compound release rapidly, while ACTH influences its synthesis over a longer duration. Additionally, potassium levels also play a crucial role; hyperkalemia directly stimulates this compound secretion .

This compound exerts its effects primarily through genomic and non-genomic pathways:

Genomic Actions

Upon binding to MR in target cells, this compound translocates to the nucleus, where it regulates gene expression related to sodium and potassium transport. Key proteins induced by this compound include:

- Epithelial Sodium Channels (ENaC) : Increase sodium reabsorption in the renal collecting ducts.

- Na+/K+ ATPase : Enhances potassium secretion and sodium reabsorption in renal tubules .

Non-Genomic Actions

Recent studies have highlighted rapid non-genomic actions of this compound affecting vascular smooth muscle cells and cardiomyocytes. These effects include modulation of intracellular calcium levels and activation of signaling pathways that influence vascular tone and cardiac function .

3. Physiological Effects

This compound's primary physiological effects include:

- Regulation of Blood Pressure : By promoting sodium retention and potassium excretion, this compound increases blood volume and consequently blood pressure.

- Electrolyte Balance : It maintains sodium homeostasis while facilitating potassium excretion.

- Impact on Cardiovascular Health : Chronic elevation of this compound is associated with cardiovascular remodeling, hypertension, and increased risk of heart failure .

4. Clinical Implications

Primary Aldosteronism (Conn's Syndrome)

Primary hyperaldosteronism is characterized by excessive secretion of this compound, leading to hypertension and hypokalemia. Case studies have shown that patients with this condition often present with significant cardiovascular complications . Diagnosis typically involves measuring plasma this compound concentration (PAC) and plasma renin activity (PRA), with an elevated this compound-to-renin ratio indicating autonomous this compound production .

| Parameter | Normal Range | Primary Aldosteronism |

|---|---|---|

| Plasma this compound | 4-30 ng/dL | >30 ng/dL |

| Plasma Renin Activity | 0.5-2.0 ng/mL/h | Low (<0.5 ng/mL/h) |

| This compound/Renin Ratio | <20 | >25 |

Case Studies

Several case reports illustrate the severe implications of untreated primary hyperaldosteronism:

- A young male presented with secondary hypertension leading to end-stage kidney disease due to high this compound levels .

- Another case involved bilateral adrenal adenomas diagnosed via imaging techniques after abnormal hormonal profiles were established .

5. Research Findings

Recent research has delved into the molecular mechanisms underlying this compound's actions:

Properties

IUPAC Name |

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSUYGKTWSAVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-39-1 | |

| Record name | Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

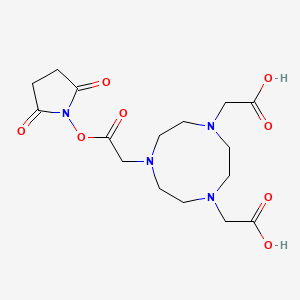

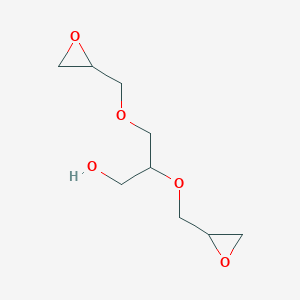

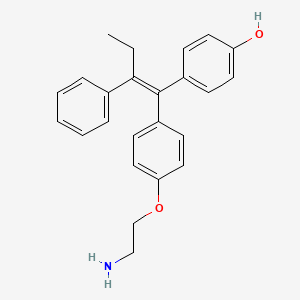

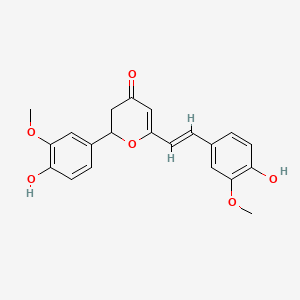

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.